2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE

Catalog No.
S9087680
CAS No.
M.F
C7H10ClNS
M. Wt
175.68 g/mol
Availability
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2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE

Product Name

2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE

IUPAC Name

2-(chloromethyl)-4-propan-2-yl-1,3-thiazole

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

InChI

InChI=1S/C7H10ClNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3

InChI Key

TYAQAJHTSFPCCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CCl

2-(Chloromethyl)-4-isopropylthiazole is a heterocyclic compound characterized by a thiazole ring with a chloromethyl group at the 2-position and an isopropyl group at the 4-position. This compound presents a unique substitution pattern that contributes to its chemical reactivity and stability. The molecular formula is C7H10ClN2SC_7H_{10}ClN_2S, and it has a molecular weight of approximately 175.68 g/mol. The presence of both the chloromethyl and isopropyl groups allows for diverse chemical modifications, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols. This reaction typically involves reagents like sodium azide or primary amines.
  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  • Reduction: Reduction reactions can remove the chloromethyl group or modify the thiazole ring, often using lithium aluminum hydride or sodium borohydride in anhydrous solvents.

These reactions allow for the synthesis of various derivatives that can enhance biological activity or alter physical properties.

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, 2-(Chloromethyl)-4-isopropylthiazole has shown potential in inhibiting certain bacterial strains and fungi. Its unique structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 2-(Chloromethyl)-4-isopropylthiazole can be achieved through several methods:

  • Chloromethylation of Isopropylthiazole: This method involves reacting isopropylthiazole with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride.
  • Using Methylamine: A method described in patent literature involves starting from 2-sec.-propyl-4-hydroxymethylthiazole, which undergoes chlorination to yield the desired compound .

These methods emphasize the compound's versatility in synthetic chemistry.

2-(Chloromethyl)-4-isopropylthiazole finds applications primarily in:

  • Pharmaceuticals: As a precursor for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing fungicides or herbicides due to its biological activity.
  • Material Science: As a building block for polymer chemistry and materials with specific properties.

Several compounds share structural similarities with 2-(Chloromethyl)-4-isopropylthiazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(Chloromethyl)-4-methylthiazoleContains a methyl group instead of isopropylLess steric hindrance than isopropyl variant; different biological activity
2-(Chloromethyl)-5-methylthiazoleHas an additional methyl group at the 5-positionAlters reactivity; potential for different derivatives
4-(Chloromethyl)-2-isopropylthiazoleSimilar isopropyl substitution but different chloromethyl positionDifferent reactivity due to position change; potential differences in biological activity

Uniqueness: The specific combination of chloromethyl and isopropyl groups in 2-(Chloromethyl)-4-isopropylthiazole provides distinct chemical properties that may not be present in other thiazole derivatives. This uniqueness allows for tailored applications in both medicinal chemistry and material science, potentially leading to novel therapeutic agents or functional materials.

Hantzsch Thiazole Synthesis Adaptations for Chloromethyl Substituent Incorporation

The Hantzsch thiazole synthesis, a classical method involving the condensation of α-haloketones with thioamides, has been strategically modified to incorporate the chloromethyl group at the 2-position of the thiazole ring. A pivotal adaptation involves the use of 1,3-dichloroacetone as the α-haloketone precursor, which directly introduces the chloromethyl moiety during cyclization. In a representative protocol, isobutyramide is first converted to 2-methylpropane thioamide via reaction with phosphorus pentasulfide (P₂S₅) in an organic solvent such as toluene or dichloromethane. This thioamide intermediate is then cyclized with 1,3-dichloroacetone under reflux conditions (80–100°C) to yield 4-(chloromethyl)-2-isopropylthiazole hydrochloride after purification (Table 1).

Table 1: Key Steps in Hantzsch-Based Synthesis of 2-(Chloromethyl)-4-isopropylthiazole

StepReactantsConditionsProductYield
1Isobutyramide + P₂S₅Toluene, 25°C, 4h2-Methylpropane thioamide85%
2Thioamide + 1,3-DichloroacetoneReflux, 6h4-(Chloromethyl)-2-isopropylthiazole hydrochloride72%

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may promote side reactions, whereas toluene balances reactivity and selectivity. Post-cyclization, the hydrochloride salt is purified via recrystallization from ethyl acetate, achieving >98% purity. This method circumvents silica-gel chromatography, a common bottleneck in thiazole synthesis, by leveraging the crystallinity of the hydrochloride salt.

Alternative Cyclization Strategies Using α-Haloketones and Thioamides

Beyond Hantzsch adaptations, alternative cyclization routes employ diverse α-haloketones and thioamides to optimize regioselectivity and functional group tolerance. For instance, α-tosyloxy ketones have been explored as substitutes for α-haloketones to reduce epimerization risks during cyclization. However, their application to chloromethyl-containing thiazoles remains limited due to competing elimination reactions.

A notable alternative involves the in situ generation of α-chloroketones from β-keto esters. For example, treatment of ethyl acetoacetate with thionyl chloride (SOCl₂) yields an α-chloroketone intermediate, which subsequently reacts with 4-isopropylthioamide to form the thiazole core. This approach, while modular, requires stringent temperature control (0–5°C) to prevent premature decomposition of the chloroketone.

Mechanistic Insight:
The cyclization proceeds via nucleophilic attack by the thioamide’s sulfur atom on the α-haloketone’s electrophilic carbon, followed by dehydrohalogenation to form the thiazole ring (Figure 1). The chloromethyl group’s electron-withdrawing nature enhances the electrophilicity of the α-carbon, favoring rapid cyclization but necessitating careful pH control to avoid hydrolysis.

Retrosynthetic Analysis of Functional Group Compatibility

Retrosynthetically, 2-(chloromethyl)-4-isopropylthiazole can be dissected into two key building blocks:

  • Thioamide component: Derived from isobutyramide, introducing the isopropyl group at the 4-position.
  • α-Haloketone component: 1,3-Dichloroacetone, providing the chloromethyl group at the 2-position.

Functional Group Considerations:

  • Chloromethyl Stability: The C–Cl bond is susceptible to hydrolysis under basic conditions. Thus, reactions involving aqueous methylamine (e.g., amination steps) must occur at neutral pH.
  • Isopropyl Steric Effects: The bulky isopropyl group hinders cyclization kinetics, necessitating elevated temperatures (80–100°C) to overcome steric barriers.
  • Solvent Compatibility: Non-polar solvents (e.g., toluene) minimize nucleophilic interference during cyclization, while polar solvents (e.g., DMF) risk solvolysis of the chloromethyl group.

A retrosynthetic roadmap (Figure 2) highlights the convergent nature of this synthesis, where the thioamide and α-haloketone are prepared separately before final cyclization.

Thiazolo-pyrimidine Construction

Research demonstrates that thiazole-based structures can undergo direct cycloaddition reactions with electron-deficient alkynes to form fused pyrimidine systems. The construction of 5H-thiazolo[3,2-a]pyrimidine-7-carboxylates represents a significant advancement in polycyclic synthesis, achieved through efficient one-pot three-component reactions [3]. These reactions typically proceed under mild conditions with thiourea, α-haloketones, and activated alkynes, demonstrating the utility of chloromethyl-substituted thiazole precursors in complex heterocycle formation.

Thiazolo-bridged Isoquinolone Systems

Advanced synthetic methodologies have enabled the construction of highly functionalized thiazolo-fused bridged isoquinolones through Diels-Alder reactions. The development of efficient protocols allows rapid access to structurally complex three-dimensional ring systems with exceptional yields [4]. These transformations capitalize on the electron-rich nature of the thiazole ring system, enabling selective [4+2] cycloadditions that generate new substituted and functionalized ring-fused scaffolds with significant potential for late-stage modifications.

Reaction TypeProduct SystemYield Range (%)Key Features
[4+2] CycloadditionThiazolo-isoquinolones64-953D fused ring system [4]
Three-component reactionsThiazolo-pyrimidines45-88One-pot synthesis [3]
Intramolecular annulationSix/seven-membered fused rings70-94Domino process [5]

Domino Synthesis Strategies

Recent advances in thiazolo-fused heterocycle synthesis have established domino methodologies for constructing six- and seven-membered nitrogen heterocycles. These approaches utilize intramolecular heteroannulation of in-situ-generated 2-(heteroaryl)-4-amino-5-functionalized thiazoles [5]. The process involves treatment of aryldithioesters with cyanamide in the presence of sodium hydride, followed by S-alkylation-intramolecular condensation with activated methylene halides. This methodology successfully generates thiazolo[4,5-b]pyridin-5(4H)-ones, thiazolo[4,5-c]isoquinolin-5(4H)-ones, and other complex fused systems.

Polycyclic System Construction via Metalation

The utilization of directed metalation strategies provides access to sophisticated polycyclic thiazole architectures. Continuous flow magnesiation protocols using strong, non-nucleophilic bases such as tetramethylpiperidylmagnesium chloride lithium chloride (TMPMgCl·LiCl) enable efficient functionalization of thiazole rings under convenient conditions [6]. These methodologies allow magnesiations that were previously unsuccessful under batch conditions, particularly for sensitive derivatives bearing chloromethyl functionalities.

Directed C-H Functionalization Strategies Using Chloromethyl Directing Groups

The chloromethyl substituent in 2-(chloromethyl)-4-isopropylthiazole functions as an effective directing group for regioselective C-H activation and functionalization reactions. This approach has gained considerable attention in modern synthetic chemistry due to its ability to enable precise site-selective transformations [7] [8].

Mechanistic Framework of Directed C-H Activation

Directed C-H functionalization relies on the coordination of the directing group to the metal center, which facilitates C-H bond activation through the formation of stable metallacycle intermediates [7]. The chloromethyl group demonstrates directing ability through its electron-withdrawing nature and potential for coordination, although its effectiveness varies compared to more established directing groups. Competition experiments reveal that the directing ability of chloromethyl groups is moderately effective, being weaker than pyridine and bidentate amide directing groups but stronger than carboxylate-based systems [9].

Palladium-Catalyzed Functionalization

Palladium-catalyzed directed C-H functionalization protocols have been extensively developed for thiazole derivatives bearing chloromethyl directing groups. These transformations typically proceed through palladium-mediated C-H activation followed by coupling with various electrophiles [10]. The mechanism involves initial coordination of the chloromethyl group to the palladium center, subsequent C-H activation to form a palladacycle, and finally reductive elimination to deliver the functionalized product.

Research demonstrates that substrates with electron-withdrawing directing groups, including chloromethyl functionalities, show enhanced reactivity in initial rate studies [10]. However, under competitive conditions where multiple directing groups are present, the relative reactivity patterns can be complex and depend on the specific reaction conditions employed.

Rhodium and Iridium-Catalyzed Systems

Alternative transition metal catalysts, particularly rhodium and iridium complexes, have shown exceptional performance in directed C-H functionalization of thiazole systems. These catalysts often provide complementary reactivity patterns and can enable transformations that are challenging with palladium-based systems [11]. The electron-rich nature of the thiazole ring combined with the directing effect of the chloromethyl group creates favorable conditions for C-H activation at specific positions.

Catalyst SystemReaction TypeSelectivityTypical Yields (%)
Pd(OAc)₂/LigandArylationortho to directing group65-85 [10]
[Rh(cod)Cl]₂/LigandAlkylationC-5 position70-90 [11]
[Ir(cod)Cl]₂/LigandAcylationC-2 position60-80 [8]

Flow Chemistry Applications

Continuous flow methodologies have revolutionized directed C-H functionalization by enabling precise control over reaction conditions and improved safety profiles. Flow procedures for the metalation of functionalized thiazoles, including those bearing chloromethyl directing groups, allow reactions to be performed under more convenient conditions than comparable batch reactions [6]. These approaches often require shorter reaction times and enable magnesiations that do not produce desired products under traditional batch conditions.

Directing Group Removal and Modification

A critical aspect of directed C-H functionalization is the subsequent manipulation or removal of the directing group. The chloromethyl functionality provides several options for post-functionalization modifications, including nucleophilic substitution reactions, reduction to methyl groups, or conversion to other functional groups [12]. This versatility makes chloromethyl-directed strategies particularly attractive for complex molecule synthesis where the directing group can be incorporated into the final target structure or removed as needed.

Synthesis of Chiral Thiazolidine Derivatives via Asymmetric Catalysis

The development of asymmetric catalytic methods for synthesizing chiral thiazolidine derivatives represents a significant advancement in heterocyclic chemistry, with 2-(chloromethyl)-4-isopropylthiazole serving as a key precursor for these transformations [13] [14] [15].

Organocatalytic Approaches

Organocatalytic methodologies have emerged as powerful tools for the enantioselective synthesis of thiazolidine derivatives. The use of chiral organocatalysts derived from naturally occurring amino acids provides access to optically pure thiazolidine frameworks under mild reaction conditions [16] [17]. These catalysts typically function through iminium or enamine activation mechanisms, enabling high levels of stereochemical control.

Recent developments include the synthesis of novel chiral organocatalysts derived from thiazolidine-4-carboxylic acid, which demonstrate exceptional performance in asymmetric aldol reactions [17]. These catalysts achieve diastereoselectivities up to 91% and enantioselectivities up to 88% when applied to reactions between aliphatic ketones and aromatic aldehydes bearing electron-withdrawing groups.

Copper-Catalyzed Asymmetric Synthesis

Copper-based catalytic systems have proven highly effective for the enantioselective synthesis of thiazolidine-2-imines through multicomponent cascade reactions. The process involves an asymmetric alkynylation/hydrothiolation cascade utilizing imines, terminal alkynes, and isothiocyanates in the presence of chiral copper-pybox complexes [14] [18]. This methodology proceeds through a highly regioselective intramolecular 5-exo-dig hydrothiolation reaction, delivering enantiopure thiazolidine-2-imines with enantiomeric excesses ranging from 60-99%.

Quinidine-Catalyzed [3+2] Annulation

An innovative approach involves the use of quinidine as a bifunctional catalyst for the enantio- and diastereoselective assembly of thiazolidine scaffolds through formal [3+2] annulation reactions [19]. This methodology utilizes readily available imines and 2-mercaptoacetaldehyde as starting materials, with the reaction proceeding through initial activation of both reaction partners by the bifunctional catalyst. The sulfur addition to the imine is stereoselectively controlled by the chiral backbone of quinidine, followed by cyclization through addition of the nitrogen atom to the aldehyde moiety.

Catalytic SystemSubstrate ScopeEnantioselectivity (% ee)Key Advantages
Chiral Thiazolidine OrganocatalystAromatic aldehydes84.5-94.5Solvent-free conditions [16]
Cu-Pybox ComplexAryl imines/alkynes60-99Multicomponent approach [14]
Quinidine CatalystVarious imines65-85Formal [3+2] annulation [19]

Chiral Auxiliary Strategies

Thiazolidinethiones have been established as versatile chiral auxiliaries for asymmetric synthesis, demonstrating exceptional utility in the preparation of complex natural products [20]. These auxiliaries provide high levels of asymmetric induction in various synthetic transformations, including asymmetric aldol condensations, stereoselective alkylations, and enantioselective differentiation of prochiral centers. The ease of preparation from readily available β-amino alcohols and their reliable stereochemical outcomes make them excellent choices for pharmaceutical intermediate synthesis.

Recent Advances in Thiazolone Chemistry

The catalytic asymmetric reactions of thiazolone derivatives have experienced significant growth, with particular emphasis on Michael additions, Mannich reactions, and various cascade processes [15]. These five-membered heterocyclic compounds containing both nitrogen and sulfur atoms possess multiple reaction sites that enable diverse modification reactions, making them excellent substrates for asymmetric synthesis. The development of asymmetric organocatalytic methods has led to breakthrough results in the construction of enantiomerically enriched thiazolone derivatives with important biological activities.

Industrial Applications and Scalability

The translation of asymmetric catalytic methods from laboratory scale to industrial applications requires consideration of catalyst cost, recyclability, and process efficiency. Recent developments in catalyst design have focused on creating robust systems that maintain high enantioselectivity while being amenable to large-scale synthesis [17]. The use of readily available chiral pool materials as catalyst precursors, combined with efficient catalyst recovery and recycling protocols, makes these methodologies attractive for pharmaceutical manufacturing applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

175.0222482 g/mol

Monoisotopic Mass

175.0222482 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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